molecular formula C13H12N2O2 B1438398 N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine CAS No. 1087784-45-9

N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine

Cat. No.: B1438398
CAS No.: 1087784-45-9
M. Wt: 228.25 g/mol
InChI Key: JPSLDFHNSUOMQZ-UHFFFAOYSA-N
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Description

N-{[4-(Pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine is an arylaldoxime derivative characterized by a hydroxylamine (-NHOH) group conjugated to a phenyl ring substituted with a pyridin-3-ylmethoxy moiety. This compound belongs to a broader class of Schiff base derivatives, which are widely studied for their applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name

N-[[4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15-9-11-3-5-13(6-4-11)17-10-12-2-1-7-14-8-12/h1-9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSLDFHNSUOMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275336
Record name 4-(3-Pyridinylmethoxy)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-45-9
Record name 4-(3-Pyridinylmethoxy)benzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Pyridinylmethoxy)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The primary and most reported method for synthesizing N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine involves the condensation of 4-(pyridin-3-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. This method exploits the nucleophilic attack of hydroxylamine on the aldehyde carbonyl group, forming the corresponding oxime derivative.

  • Reaction Scheme:

    $$
    \text{4-(pyridin-3-ylmethoxy)benzaldehyde} + \text{NH}_2\text{OH} \rightarrow \text{this compound}
    $$

  • Typical Reaction Conditions:

    • Solvent: Ethanol or methanol
    • Base: Sodium acetate or pyridine to neutralize hydrochloride and facilitate reaction
    • Temperature: Room temperature to mild heating (~25–50°C)
    • Reaction Time: Several hours (typically 2–6 hours)
  • Purification:

    • Recrystallization from ethanol or ethyl acetate
    • Column chromatography using silica gel if higher purity is required

This method is well-established in the literature and provides high yields and purity of the product.

Detailed Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Aldehyde 4-(pyridin-3-ylmethoxy)benzaldehyde (1 equiv) Starting material
Hydroxylamine Hydroxylamine hydrochloride (1.1–1.5 equiv) Slight excess to drive reaction
Base Sodium acetate (1.5 equiv) Neutralizes HCl, promotes oxime formation
Solvent Ethanol or methanol Polar protic solvents facilitate reaction
Temperature 25–50°C Mild heating accelerates reaction
Reaction time 2–6 hours Monitored by TLC or HPLC
Work-up Filtration, washing, recrystallization Removes impurities

Research Findings and Reaction Analysis

Reaction Mechanism Insights

The condensation proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl carbon, forming a hemiaminal intermediate, which subsequently loses water to form the oxime linkage. The presence of base facilitates deprotonation steps and shifts equilibrium toward product formation.

Related Chemical Reactions

This compound can undergo further transformations:

  • Oxidation: Conversion to nitroso or nitrone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction of the oxime group to amines using sodium borohydride or lithium aluminum hydride.
  • Substitution: The pyridinylmethoxy group may be modified via nucleophilic substitution to introduce other functional groups.

These reactions demonstrate the compound’s versatility as a synthetic intermediate.

Comparative Table of Preparation Methods

Method Reagents Solvent Temperature Yield (%) Notes
Condensation with hydroxylamine hydrochloride 4-(pyridin-3-ylmethoxy)benzaldehyde, NH2OH·HCl, NaOAc Ethanol/methanol 25–50°C 70–90 Most common, simple, high purity
Alternative bases (e.g., pyridine) Same as above Ethanol Room temp 65–85 Slightly lower yield, milder conditions
Industrial scale adaptation Same as lab reagents, optimized solvent Mixed solvents Controlled 75–90 Process optimized for scale

Chemical Reactions Analysis

Types of Reactions

N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like 2g (4-nitro) and 2h (2-trifluoromethyl) exhibit increased reactivity and lipophilicity, respectively. The nitro group in 2g enhances electrophilicity, while the trifluoromethyl group in 2h improves metabolic stability .

Synthesis Methodology :

  • Analogs like 2g and 2h are synthesized via condensation of hydroxylamine with substituted benzaldehydes, using N-chlorosuccinimide (NCS) in DMF at 60°C . The target compound likely follows a similar pathway, though its pyridin-3-ylmethoxy substituent may require specialized protection/deprotection steps.

Crystallographic and Stability Features :

  • The pyrazole-pyrrole hybrid analog () forms stable tetramers via O–H···N hydrogen bonds, suggesting that the target compound’s hydroxylamine group may similarly stabilize its solid-state structure .

Physicochemical Properties

  • Solubility : The pyridin-3-ylmethoxy group may improve aqueous solubility relative to purely hydrophobic substituents (e.g., trifluoromethyl in 2h ).
  • Thermal Stability : Analogs with extended conjugation (e.g., ’s pyrazole-pyrrole system) show higher melting points due to rigid structures. The target compound’s flexibility may reduce thermal stability compared to these systems .

Biological Activity

N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine is an organic compound notable for its potential biological activities. With a molecular formula of C13H12N2O2, it features a pyridine ring and a phenylmethoxy group linked through a methylene bridge to a hydroxylamine moiety. This unique structure allows it to interact with various biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction between 4-(pyridin-3-ylmethoxy)benzaldehyde and hydroxylamine hydrochloride. The reaction is performed in the presence of a base such as sodium acetate, either in an aqueous or alcoholic medium. The process is generally conducted at room temperature or slightly elevated temperatures until the desired product is formed, followed by purification through recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains were found to be comparable to those of standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Mechanistic studies suggest that it may act by modulating key signaling pathways involved in cell proliferation and survival, although further research is needed to elucidate the exact mechanisms involved .

The mechanism of action for this compound appears to involve its interaction with specific enzymes or receptors within cells. It may form covalent bonds with target proteins, altering their activity and leading to downstream effects such as apoptosis or inhibition of cell division. This interaction is critical for its antimicrobial and anticancer effects.

Case Study: Tyrosinase Inhibition

A study evaluated the potential of related hydroxypyridine derivatives as tyrosinase inhibitors, which are crucial for melanin biosynthesis. While not directly tested on this compound, the findings suggest that similar compounds can exhibit potent inhibitory effects on tyrosinase with IC50 values ranging from 1.60 μM to 2.04 μM. This indicates a promising avenue for future research on this compound in cosmetic and therapeutic applications targeting pigmentation disorders .

Summary Table of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibits growth of bacterial strains
AnticancerInduces apoptosis in cancer cells
Tyrosinase InhibitionPotential inhibitor (related compounds)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between hydroxylamine derivatives and appropriately substituted benzaldehyde precursors. For example, intermediates like 3-(benzyloxy)-4-methoxybenzaldehyde oxime (CAS: 55667-17-9) are critical precursors, characterized using 1H^1H NMR and 13C^{13}C NMR spectroscopy . High-performance liquid chromatography (HPLC) with >95% purity thresholds is recommended for intermediate validation. Reaction conditions (e.g., solvent, temperature) should optimize yield while minimizing side products like hydrazones or Schiff base isomers .

Q. How can the molecular structure of this compound be confirmed using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX software suite (e.g., SHELXL for refinement) to resolve structural ambiguities. The pyridinylmethoxy and hydroxylamine moieties require careful refinement due to potential disorder in the aromatic and imine regions. Hydrogen bonding networks involving the hydroxylamine group should be analyzed to confirm tautomeric stability .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : 1H^1H NMR should reveal resonances for the pyridine ring (δ 8.5–9.0 ppm), methoxy protons (δ ~3.8 ppm), and the imine proton (δ ~8.2 ppm). 13C^{13}C NMR will confirm the carbonyl (C=N) carbon at δ ~160–165 ppm.
  • IR : Stretching vibrations for C=N (~1640 cm1^{-1}) and N–O (~930 cm1^{-1}) are critical markers.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C14_{14}H13_{13}N3_3O2_2) with <2 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in anticancer or antiviral contexts?

  • Methodological Answer :

  • In Vitro Assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cytotoxicity against cancer cell lines (e.g., IC50_{50} determination). Normalize data using ANOVA with post-hoc tests (e.g., Fisher’s PLSD) for significance (p < 0.05) .
  • Mechanistic Studies : Investigate tubulin polymerization inhibition (common for antimitotic agents) via fluorescence-based assays. Compare results to reference compounds like ABT-751, a tricyclic sulfonamide with structural similarities .

Q. What computational strategies are effective for studying the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., tubulin, PDB: 3HKC). Prioritize the imine and pyridinylmethoxy groups as key pharmacophores.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy .

Q. How should researchers address contradictions in experimental data, such as discrepancies between in vitro and in vivo activity?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Evaluate metabolic stability using liver microsomes and plasma protein binding assays. Low bioavailability in vivo may explain reduced efficacy despite potent in vitro activity.
  • Structural Modifications : Introduce substituents (e.g., halogenation at the phenyl ring) to enhance solubility or reduce first-pass metabolism. Validate changes via comparative SAR studies .

Q. What are the best practices for validating the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed imine) should be identified via LC-MS.
  • Purity Assurance : Employ orthogonal methods: NMR (quantitative 1H^1H), HPLC with diode-array detection (DAD), and elemental analysis (<0.4% error for C, H, N) .

Data Analysis & Reporting

Q. How can researchers statistically analyze dose-response relationships for this compound in biological assays?

  • Methodological Answer : Use GraphPad Prism or R to fit dose-response curves with a four-parameter logistic model (variable slope). Report IC50_{50} values with 95% confidence intervals. For multiplex assays (e.g., cytotoxicity + apoptosis), apply Bonferroni correction to avoid Type I errors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine
Reactant of Route 2
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N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine

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